molecular formula C29H34ClN5O5 B593632 7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate CAS No. 1831135-30-8

7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate

Cat. No. B593632
M. Wt: 568.1
InChI Key: RISSJZZMOJQTIN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups. These include a benzoyl group, a dioxohexahydroimidazopyrazine group, and a piperidine carboxylate group. Each of these groups contributes to the overall properties of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the benzoyl group might undergo reactions typical of carbonyl compounds, while the piperidine ring might participate in reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by the functional groups present and their arrangement in the molecule .

Scientific Research Applications

1. Antibacterial Activities

Compounds similar to the queried chemical have been synthesized and evaluated for their antibacterial activities. For instance, derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).

2. Synthesis of Pyrazole Derivatives

Reactions involving similar compounds have led to the synthesis of various pyrazole derivatives. For example, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate was synthesized through specific reactions, highlighting the potential for creating structurally diverse molecules (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).

3. Synthesis of Heterocyclic Compounds

The chemical compound is related to the synthesis of heterocyclic compounds, which are significant in medicinal chemistry. Various derivatives have been synthesized, showing promise in the development of new pharmaceutical agents (Stanovnik, Hvala, Jukic Sorsak, Soršak, Bratušek, Svete, Lah, & Leban, 2002).

4. Molecular Interaction Studies

Studies have been conducted on compounds with similar structures to understand their interaction with biological receptors. For example, the interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor was investigated, providing insights into receptor-ligand interactions (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

5. Antimicrobial and Antioxidant Activities

Synthesis of benzothiophenes and related compounds demonstrates their potential in antimicrobial and antioxidant applications. Several synthesized products from related compounds exhibited promising antioxidant activities, indicating potential therapeutic applications (Bialy & Gouda, 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

[7-[4-(dimethylamino)benzoyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34ClN5O5/c1-31(2)24-11-7-22(8-12-24)26(36)33-17-18-34-25(19-33)27(37)35(28(34)38)40-29(39)32-15-13-21(14-16-32)4-3-20-5-9-23(30)10-6-20/h5-12,21,25H,3-4,13-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISSJZZMOJQTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCN3C(C2)C(=O)N(C3=O)OC(=O)N4CCC(CC4)CCC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate
Reactant of Route 4
7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate

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